Methylphosphonate is an organophosphorus compound characterized by a methyl group bonded to a phosphonate functional group. It is significant in various fields, including organic synthesis and biochemistry, particularly in the development of nucleic acid analogs. Methylphosphonates are known for their stability and utility in synthesizing oligonucleotides, which are essential for genetic research and therapeutic applications.
Methylphosphonate compounds can be derived from various phosphorus-containing reagents. They are classified under organophosphorus compounds, which are widely used in agricultural and pharmaceutical industries. Methylphosphonates can also be categorized based on their structural variations, including those with different alkyl or aryl groups attached to the phosphorus atom.
Several methods exist for synthesizing methylphosphonate. A prominent method involves the reaction of trimethyl phosphite with various catalysts under controlled conditions. For example, one method utilizes benzene sulfonic acid as a catalyst, where trimethyl phosphite reacts under an inert gas atmosphere at elevated temperatures (130-160 °C) to yield dimethyl methylphosphonate with high purity and yield .
Technical Details:
The molecular structure of methylphosphonate consists of a central phosphorus atom bonded to three oxygen atoms and one carbon atom from the methyl group. The general formula is .
Data:
Methylphosphonates participate in various chemical reactions, primarily due to their electrophilic phosphorus center. They can undergo nucleophilic substitutions and hydrolysis reactions.
Technical Details:
The mechanism of action for methylphosphonates, particularly in biological contexts, often involves their incorporation into oligonucleotides. This modification enhances the stability of the nucleic acids against enzymatic degradation.
Data:
Relevant Data:
Methylphosphonates have significant scientific uses:
Methylphosphonate synthase (MPnS) catalyzes the conversion of 2-hydroxyethylphosphonate (2-HEP) to methylphosphonate (MPn) and CO₂, a reaction critical for methane production in oxygenated marine environments. This non-heme Fe(II)-dependent enzyme utilizes molecular oxygen without requiring external electron donors, deriving all four reduction equivalents from the substrate itself [1] [8] [10]. Structural analysis at 2.35-Å resolution reveals MPnS adopts a bicupin fold with dimeric quaternary structure. The active site contains an unusual 2-His-1-Gln iron-coordinating triad (H148/H190/Q152 in Nitrosopumilus maritimus MPnS), contrasting the canonical 2-His-1-carboxylate motif in most oxygenases [1] [10]. Substrate binding involves bidentate coordination of 2-HEP to Fe(II) through its hydroxyl and phosphonate oxygen atoms, stabilized by residues Arg102, Tyr110, Asn145, and Trp449' from the adjacent protomer [1]. The C-terminal tail (residues Ala442-Ser457) exhibits conformational mobility, acting as a "gate" controlling substrate access to the active site [1] [8].
Table 1: Structural Features of Methylphosphonate Synthase
Characteristic | Details |
---|---|
Resolution | 2.35 Å (substrate-bound) [1] |
Oligomeric State | Dimer |
Iron Ligands | His148, His190, Gln152 (N. maritimus) |
Substrate Coordination | Bidentate: 2-HEP hydroxyl and phosphonate oxygens |
Key Stabilizing Residues | Arg102, Tyr110, Asn145, Lys28', Trp449' |
Mobile Element | C-terminal tail (Ala442-Ser457) |
Despite sharing a conserved bicupin fold and 2-His-1-Gln iron triad, MPnS and HEPD catalyze divergent reactions from their common substrate (2-HEP). HEPD cleaves 2-HEP to hydroxymethylphosphonate (HMP) and formate, whereas MPnS produces MPn and CO₂ [1] [4] [7]. Structural superposition reveals high similarity (RMSD 1.9 Å over 427 Cα atoms) between N. maritimus MPnS and Streptomyces albus HEPD (SaHEPD), with identical substrate-binding residues [1] [10]. The functional divergence stems from subtle differences near the glutamine ligand: MPnS contains Phe162 and Ile184, which pack tightly beneath Gln152, restricting its mobility. In contrast, SaHEPD has Tyr163 and Gly184, creating a cavity enabling Gln153 to adopt non-coordinating conformations [1] [8]. This plasticity allows HEPD to accommodate reaction intermediates requiring Gln dissociation. Crucially, mutating SaHEPD (Y163F/G184I) converts it into a functional MPnS, confirming these residues as molecular determinants of product specificity [1] [10].
Table 2: Functional Divergence Between MPnS and HEPD
Feature | MPnS | HEPD |
---|---|---|
Primary Reaction | 2-HEP → Methylphosphonate + CO₂ | 2-HEP → Hydroxymethylphosphonate + Formate |
Iron Triad Flexibility | Fixed Gln coordination | Dynamic Gln coordination |
Key Structural Residues | Phe162, Ile184 (N. maritimus) | Tyr163, Gly184 (S. albus) |
Kinetic Parameters (kcat) | 0.18 s⁻¹ (N. maritimus) [3] | 1.2 s⁻¹ (SaHEPD mutant) [1] |
Stereochemical analysis using deuterium-labeled substrates elucidates MPnS's hydrogen transfer mechanism. Incubation of MPnS with (R)-[2-²H₁]-2-HEP yields exclusively deuterated MPn (²H-MPn), while (S)-[2-²H₁]-2-HEP produces unlabeled MPn. This demonstrates stereospecific transfer of the pro-R hydrogen at C2 of 2-HEP to the methyl group of MPn [3] [8]. Assays in D₂O confirm the transferred hydrogen originates from the substrate, not solvent. Kinetic isotope effects (KIEs) reveal neither hydrogen abstraction step is rate-limiting under saturating substrate conditions:
Substrate analog studies using 2-hydroxypropylphosphonate (2-HPP) show MPnS exclusively processes the R-enantiomer, producing 2-oxopropylphosphonate. This confirms pro-S hydrogen abstraction at C2 initiates catalysis, analogous to HEPD [3] [8].
The 2-His-1-Gln triad in MPnS represents a structural innovation enabling its unique catalytic function. Unlike classical 2-His-1-carboxylate triads, the neutral Gln ligand modulates iron redox potential and oxygen activation kinetics [8] [10]. The triad geometry favors formation of a ferric-superoxo intermediate (Fe(III)-O₂•⁻), which abstracts the pro-S hydrogen from C2 of 2-HEP, generating a substrate radical [8]. This radical reduces Fe(III) to Fe(II), forming phosphonoacetaldehyde, which undergoes oxidative decarboxylation. The Fe(IV)=O species abstracts hydrogen from the C1 hydroxyl, triggering C-C bond cleavage via β-scission to yield MPn [8]. Neighboring residues Tyr110 and Arg102 orient the phosphonate group, while Phe162/Ile184 constrain Gln mobility, preventing water access and ensuring efficient CO₂ release [1] [8] [10].
Table 3: Active Site Architectures in Phosphonate-Modifying Enzymes
Enzyme | Iron Triad | Key Structural Features | Catalytic Outcome |
---|---|---|---|
MPnS | 2-His-1-Gln | Closed cavity; Gln immobilized | Methylphosphonate + CO₂ |
HEPD (Class II) | 2-His-1-Gln | Solvent-accessible cavity; flexible Gln | Hydroxymethylphosphonate + Formate |
HppE | 2-His-1-Glu | Acidic ligand; substrate epoxidation | Fosfomycin epoxide |
Phosphoenolpyruvate mutase (pepM), the gateway enzyme for phosphonate biosynthesis, serves as a molecular marker for identifying phosphonate producers. Genomic surveys reveal pepM in ~5% of bacterial genomes and ~7% of marine metagenomes, indicating widespread phosphonate biosynthesis capacity [5] [9]. MPnS-containing operons (pepM-ppd-pdh-mpnS) are particularly abundant in marine archaea (e.g., Nitrosopumilus maritimus) and bacteria, including the ubiquitous SAR11 clade (Pelagibacter ubique) [1] [8] [10]. This distribution correlates with phosphorus-scarce environments like oligotrophic oceans, where phosphonates serve dual roles:
Metagenomic studies identify dozens of discrete MPnS variants in marine microbiomes, with sequence markers (Phe/Ile at Gln-adjacent positions) confirming functional conservation [1] [5]. The ubiquity of these genes underscores methylphosphonate's ecological significance in global carbon and phosphorus cycling.
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